

TAK-715 intervertebral disc degeneration model

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Compound Focus: Tak-715

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TAK-715: Mechanism & Experimental Evidence

TAK-715 is a potent and specific p38 mitogen-activated protein kinase (MAPK) inhibitor. In IDD models, its primary mechanism of action is inhibiting the phosphorylation of p38, which blocks downstream pathological processes [1].

- **In Vitro Model:** Using IL-1 β to stimulate an inflammatory and degenerative state in rat Nucleus Pulposus Cells (NPCs), **TAK-715** treatment demonstrated protective effects [1].
- **In Vivo Model:** A puncture-induced IDD model in rat tails, with **TAK-715** delivered via intradiscal injection, showed amelioration of degeneration based on MRI and histopathology [1].

The cellular effects of **TAK-715** in these models are summarized in the table below:

Experimental Model	Key Findings	Observed Effects
In Vitro (IL-1 β -stimulated rat NPCs)	Inhibition of p38 phosphorylation [1]	\downarrow Apoptosis; \uparrow anti-apoptotic proteins (Bcl-2); \downarrow pro-apoptotic proteins (Bax, Cleaved caspase-3) [1]
	Reduction of inflammatory mediators [1]	\downarrow COX-2, \downarrow HMGB1 [1]

Experimental Model	Key Findings	Observed Effects
	Attenuation of ECM degradation [1]	↑ Collagen II; ↓ MMP3, MMP9, ADAMTS5 [1]
In Vivo (Rat tail puncture model)	Amelioration of IDD	Improved MRI grade; Better histopathological score [1]

Experimental Protocols

Here are detailed methodologies for key experiments investigating **TAK-715** in IDD.

Protocol 1: In Vitro Analysis in IL-1 β -Stimulated NPCs

This protocol assesses the protective effects of **TAK-715** on inflammation, apoptosis, and ECM degradation in NPCs.

- **1. Cell Culture:** Isolate NPCs from rat caudal intervertebral discs. Digest NP tissues with 0.2% pronase for 1 hour, followed by 2.5% collagenase II for 15 minutes. Culture cells in DMEM with 10% FBS and 1% penicillin-streptomycin [1].
- **2. Cell Viability Assay (CCK-8):** Seed NPCs in 96-well plates (4×10^3 cells/well). Treat with a concentration range of **TAK-715** (e.g., 0.05 μ M to 10 μ M) for 24 or 48 hours. Add CCK-8 reagent (10 μ L) and incubate for 1 hour. Measure absorbance at 450 nm [1].
- **3. Inducing Degeneration & Treatment:** To mimic degeneration, treat NPCs with IL-1 β (e.g., 10 ng/mL). Co-treat with **TAK-715** to test its protective effects. A typical effective concentration in other cell types (like fibroblasts) is **5-10 μ M** [1] [2].
- **4. Analysis of Key Indicators:**
 - **Western Blot:** Analyze protein expression of p-p38, p38, Collagen II, MMPs, ADAMTS5, Bax, Bcl-2, and Cleaved caspase-3 [1].
 - **qRT-PCR:** Measure mRNA levels of *Collagen II*, *MMP3*, *MMP9*, and *ADAMTS5* using GAPDH for normalization [1].
 - **Immunofluorescence:** Stain for proteins like p-p38, COX-2, and MMP-9 to visualize their expression and localization [1].

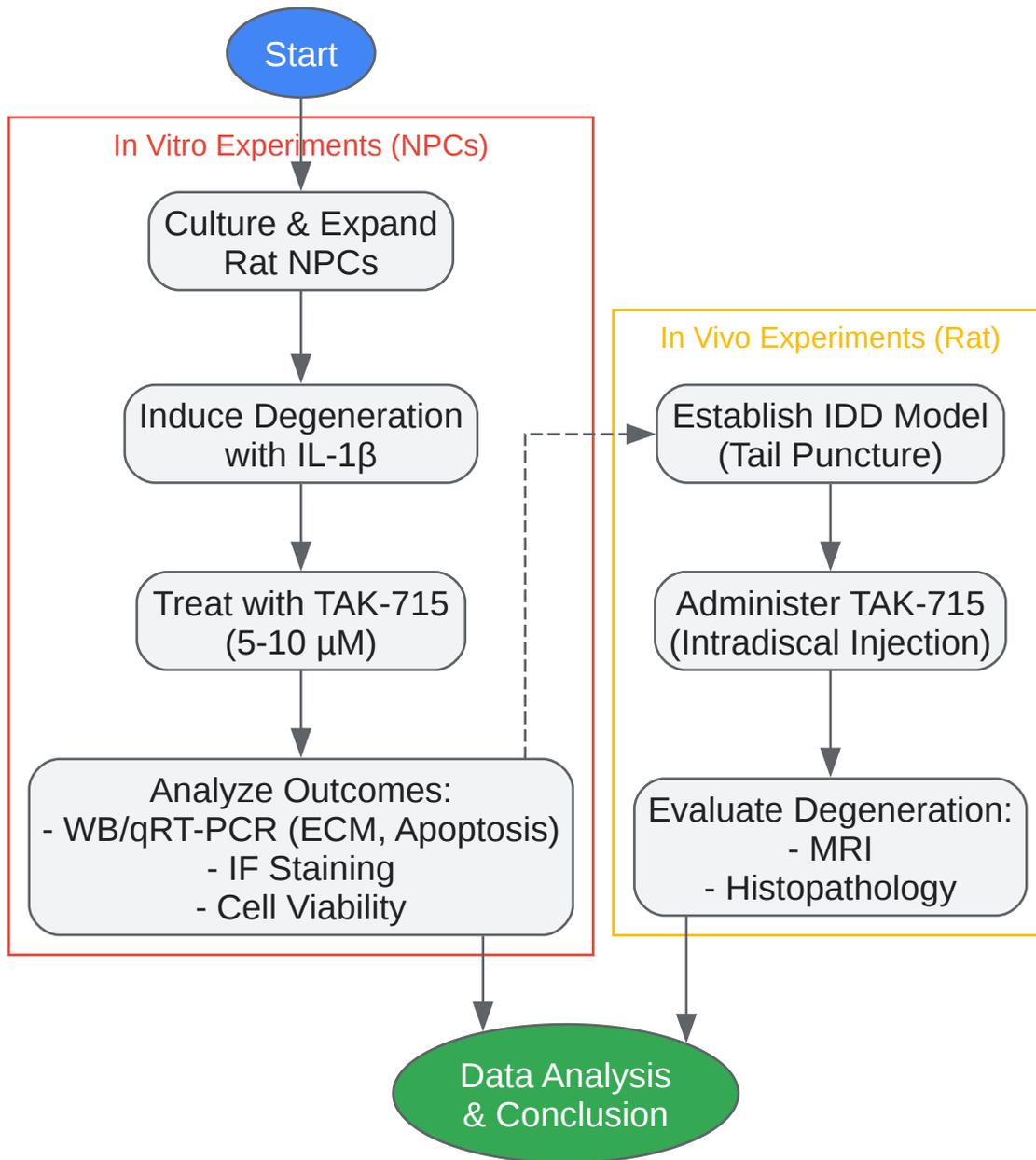
Protocol 2: In Vivo Efficacy in a Rat IDD Model

This protocol evaluates the therapeutic potential of **TAK-715** in a living organism.

- **1. Animal Model Establishment:** Use Sprague-Dawley rats. Under anesthesia, induce IDD in the caudal discs (e.g., Co6-7, Co7-8, Co8-9) by puncture with a needle [1].
- **2. Drug Administration:** Perform an intradiscal injection of **TAK-715** dissolved in an appropriate vehicle (e.g., PBS) at the degeneration site. The specific dosage used in the referenced study was not provided, but effective in vivo doses in other models (e.g., rat arthritis models) can guide initial dosing [1].
- **3. Assessment of Degeneration:**
 - **MRI Evaluation:** After a set period, image the rat tails using MRI to assess the degree of disc degeneration based on established grading systems [1].
 - **Histopathological Analysis:** Harvest the disc tissues, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) and Safranin O-Fast Green. Use a histopathological grading system to evaluate the tissue structure and proteoglycan content [1].

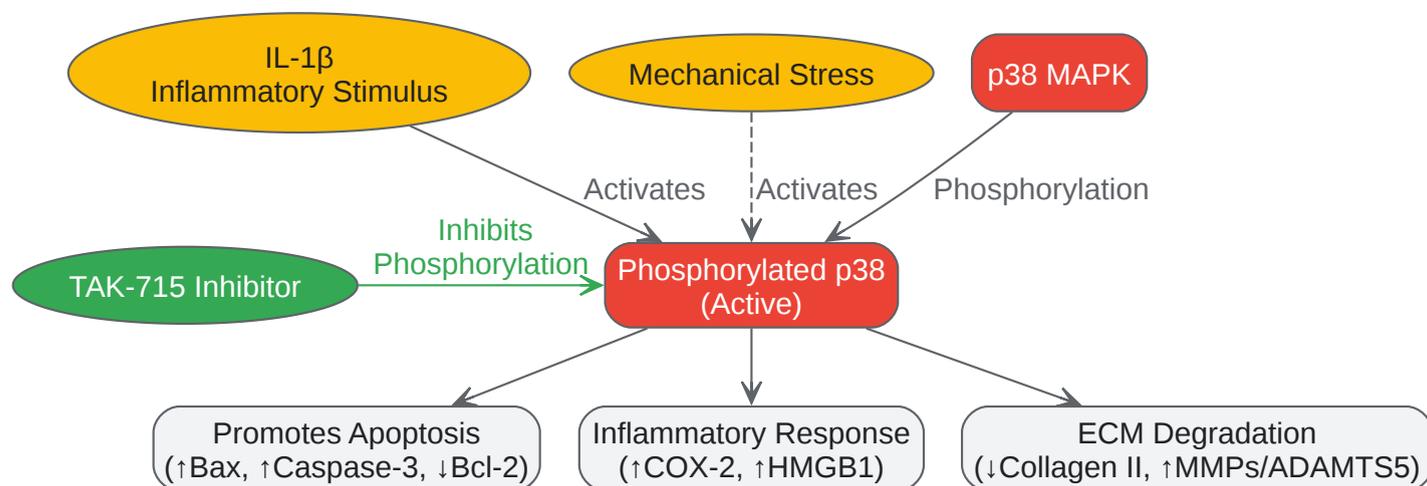
Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow and the molecular mechanism of **TAK-715**, created using Graphviz DOT language.



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*Experimental Workflow for Evaluating **TAK-715** in IDD Models*



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*Mechanism of **TAK-715** Action via p38 MAPK Inhibition*

Key Application Notes

- **Concentration Guidance:** While **5-10 μM** is effective in various cell types [1] [2], perform a dose-response curve using the CCK-8 assay to determine the optimal, non-cytotoxic concentration for your specific NPC culture.
- **Model Selection:** The IL-1 β -stimulated NPC model is excellent for studying molecular mechanisms, while the puncture-induced rat model is more suitable for pre-clinical therapeutic evaluation [1].
- **Beyond the Disc:** **TAK-715**'s efficacy in inhibiting p38 has also been demonstrated in models of frozen shoulder (reversing fibrosis) and adipogenesis (suppressing lipid accumulation), highlighting its broad potential for treating p38-driven pathologies [3] [2].

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References

1. - TAK alleviated IL-1 β -induced apoptosis and ECM degradation in... 715 [pmc.ncbi.nlm.nih.gov]

2. The link between osteoporosis and frozen shoulder ...

[bmcmusculoskeletdisord.biomedcentral.com]

3. Suppression of Lipid Accumulation in the Differentiation ... [mdpi.com]

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